molecular formula C21H22BrN3O3 B11390639 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B11390639
M. Wt: 444.3 g/mol
InChI Key: ZQDZYUPJACZMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that features a combination of brominated phenoxy and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4-(propan-2-yl)phenol.

    Etherification: The brominated phenol is then reacted with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate to form 2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl bromide.

    Oxadiazole Formation: The intermediate is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include debrominated derivatives.

    Substitution: Products include substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving brominated phenoxy and oxadiazole moieties.

Mechanism of Action

The mechanism of action of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its brominated phenoxy and oxadiazole groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide: Lacks the oxadiazole moiety.

    N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: Lacks the brominated phenoxy moiety.

Uniqueness

The unique combination of brominated phenoxy and oxadiazole moieties in 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide provides it with distinct chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C21H22BrN3O3

Molecular Weight

444.3 g/mol

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C21H22BrN3O3/c1-13(2)15-7-8-18(17(22)10-15)27-12-19(26)23-11-20-24-21(25-28-20)16-6-4-5-14(3)9-16/h4-10,13H,11-12H2,1-3H3,(H,23,26)

InChI Key

ZQDZYUPJACZMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)C(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.